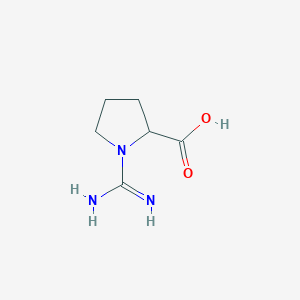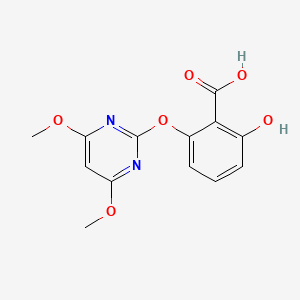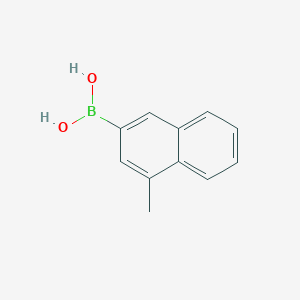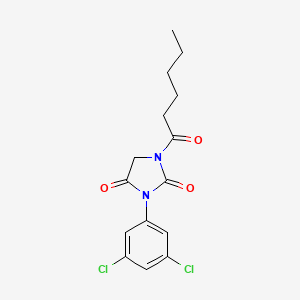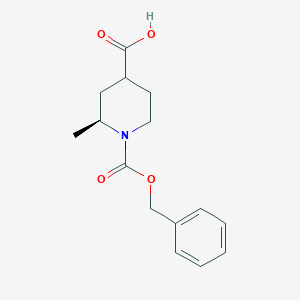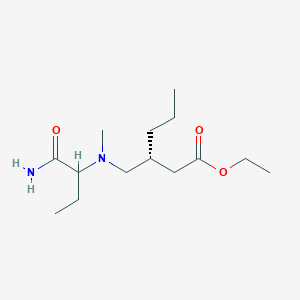
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl group, an amino group, and a hexanoate ester. Its specific stereochemistry, indicated by the (3R) configuration, plays a crucial role in its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a combination of esterification and amidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or crystallization. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different applications.
Berberine: A natural compound with antidiabetic properties, acting through different molecular pathways.
Uniqueness
What sets (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate apart is its specific stereochemistry and the presence of both amino and ester functional groups
特性
分子式 |
C14H28N2O3 |
|---|---|
分子量 |
272.38 g/mol |
IUPAC名 |
ethyl (3R)-3-[[(1-amino-1-oxobutan-2-yl)-methylamino]methyl]hexanoate |
InChI |
InChI=1S/C14H28N2O3/c1-5-8-11(9-13(17)19-7-3)10-16(4)12(6-2)14(15)18/h11-12H,5-10H2,1-4H3,(H2,15,18)/t11-,12?/m1/s1 |
InChIキー |
UCSOMAPQRSLTEP-JHJMLUEUSA-N |
異性体SMILES |
CCC[C@H](CC(=O)OCC)CN(C)C(CC)C(=O)N |
正規SMILES |
CCCC(CC(=O)OCC)CN(C)C(CC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





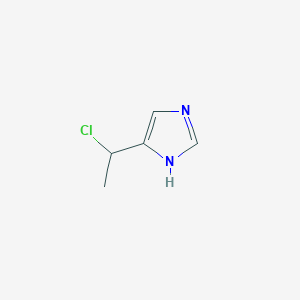
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)
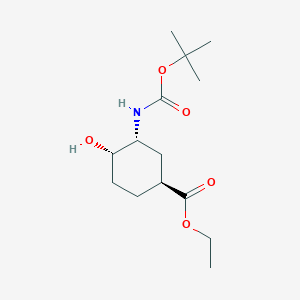
![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)
